molecular formula C9H15N B2817117 1-(Prop-2-yn-1-yl)azepane CAS No. 53678-66-3

1-(Prop-2-yn-1-yl)azepane

Cat. No.: B2817117
CAS No.: 53678-66-3
M. Wt: 137.226
InChI Key: ZGDDMEFVIIIJBM-UHFFFAOYSA-N
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Description

“1-(Prop-2-yn-1-yl)azepane” is a chemical compound with the molecular formula C9H15N . It has a molecular weight of 137.22 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones . Another method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as IR, NMR (1H and 13C), and HRMS . The crystal structure can be confirmed through single-crystal X-ray diffraction analysis .


Chemical Reactions Analysis

Chemical reactions involving “this compound” or similar compounds have been studied. For example, visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer has been developed . The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 0.896±0.06 g/cm3 and a predicted boiling point of 182.6±23.0 °C .

Scientific Research Applications

1. Azepane Isomers in Designer Drugs

Research by Nakajima et al. (2012) in Forensic Toxicology involved the analysis of azepane isomers in designer drugs. They identified benzoylindole and azepane isomers of AM-2233 and AM-1220, highlighting the use of 1-(Prop-2-yn-1-yl)azepane in the context of unregulated drug substances in the Tokyo area. This research contributes to the understanding of the chemical composition of such substances (Nakajima et al., 2012).

2. Synthesis of Functionalized Compounds

Dolfen et al. (2014) in Chemistry reported the synthesis of functionalized trifluoromethylated pyrrolidines, piperidines, and azepanes from 1-tosyl-2-(trifluoromethyl)aziridine. This work demonstrated the application of azepane in the synthesis of various functionalized compounds, showcasing its versatility in chemical synthesis (Dolfen et al., 2014).

3. Conformational Energetics Studies

Freitas et al. (2014) conducted a study on azepan and azepan-1-ylacetonitrile, focusing on computational and experimental thermochemical analyses. This research in The Journal of Organic Chemistry provides insights into the conformational energetics of azepane derivatives, important for understanding their chemical behavior (Freitas et al., 2014).

4. Inhibition of Protein Kinase B

Breitenlechner et al. (2004) explored azepane derivatives as inhibitors of protein kinase B (PKB-alpha) in their study published in the Journal of Medicinal Chemistry. This research is significant in the context of drug discovery, particularly for targeting specific enzymes (Breitenlechner et al., 2004).

5. Synthesis of Novel Azepanes

Wojaczyńska et al. (2012) in Tetrahedron reported the synthesis of novel chiral-bridged azepanes. Their work demonstrates the potential of azepane in creating structurally diverse and stereochemically interesting compounds (Wojaczyńska et al., 2012).

6. Azepanium Ionic Liquids

Belhocine et al. (2011) in Green Chemistry synthesized a new family of room temperature ionic liquids using azepane. This research highlights the application of azepane in the development of new materials with potential industrial applications (Belhocine et al., 2011).

7. Crystal Structure Analysis

Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, adding to the structural understanding of azepane compounds. This research in Acta Crystallographica Section E contributes to the knowledge of molecular structures involving azepane (Pradeep et al., 2014).

8. Gold-Catalyzed Synthesis of Azepanes

Morita et al. (2016) in Synlett reported a gold-catalyzed synthesis of azepanes. This research provides a novel method for the synthesis of azepane derivatives using gold catalysts, showcasing the chemical reactivity and synthetic utility of azepane (Morita et al., 2016).

Mechanism of Action

Target of Action

It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Future Directions

Future research could focus on further exploring the synthesis, reactions, and potential applications of “1-(Prop-2-yn-1-yl)azepane” and similar compounds. For instance, the title compound is a useful synthon in Sonogashira cross-coupling reactions . Further studies could also investigate the potential biological activities of these compounds, given the broad spectrum of biological activity exhibited by derivatives of [1,3]thiazolo- and 2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazole .

Properties

IUPAC Name

1-prop-2-ynylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDDMEFVIIIJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

18.8 ml of a 3-bromopropyne solution at 80% in toluene are added dropwise to 20.8 ml of hexamethyleneamine and 27.9 g of potassium carbonate in 300 ml of acetonitrile. The reaction mixture is heated at 50° C. for 12 hours and 6 hours at 80° C. The reaction mixture is filtered, and the solvents are evaporated off under reduced pressure. Compound 4.1 is purified by distillation; b.p.=61° C. under a pressure of 26.7 Pa.
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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